![molecular formula C16H17BrN4O3 B13815186 Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- is a complex organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions
Vorbereitungsmethoden
The synthesis of Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pteridine core, followed by the introduction of the acetyl, bromine, and methyl groups through various chemical reactions. Common reagents used in these steps include brominating agents like N-bromosuccinimide (NBS) and acetylating agents such as acetic anhydride. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, which may result in the reduction of the carbonyl groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide.
Acetylation and Methylation: The compound can undergo further acetylation and methylation to introduce additional acetyl and methyl groups
Wissenschaftliche Forschungsanwendungen
Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and as a potential inhibitor in biochemical assays.
Wirkmechanismus
The mechanism of action of Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes and inhibiting their activity, thereby disrupting metabolic pathways. The bromine and acetyl groups play crucial roles in its binding affinity and specificity, allowing it to effectively target and modulate enzyme functions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- include other pteridine derivatives such as:
Benzo[g]pteridine-2,4(1H,3H)-dione: Lacks the acetyl, bromine, and additional methyl groups, resulting in different chemical properties and applications.
5,10-Dihydro-3,7,8,10-tetramethylpteridine-2,4-dione: Similar core structure but without the bromine and acetyl groups, affecting its reactivity and biological activity.
9-Bromo-5,10-dihydro-3,7,8,10-tetramethylpteridine-2,4-dione:
These comparisons highlight the uniqueness of Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl- in terms of its specific functional groups and their contributions to its overall properties and applications.
Eigenschaften
Molekularformel |
C16H17BrN4O3 |
|---|---|
Molekulargewicht |
393.23 g/mol |
IUPAC-Name |
5-acetyl-9-bromo-3,7,8,10-tetramethyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C16H17BrN4O3/c1-7-6-10-12(11(17)8(7)2)19(4)14-13(21(10)9(3)22)15(23)20(5)16(24)18-14/h6H,1-5H3,(H,18,24) |
InChI-Schlüssel |
VQJCGOKQZLBGGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1C)Br)N(C3=C(N2C(=O)C)C(=O)N(C(=O)N3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


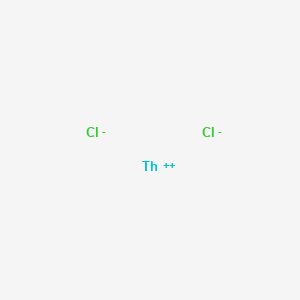

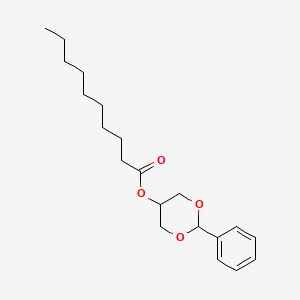
![2-(3,5-Dimethoxyphenyl)-5-propyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13815125.png)

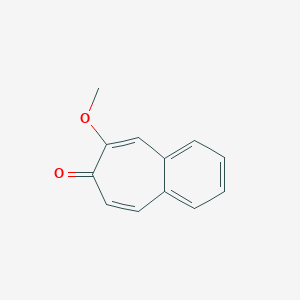
![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)
![3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13815155.png)
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)
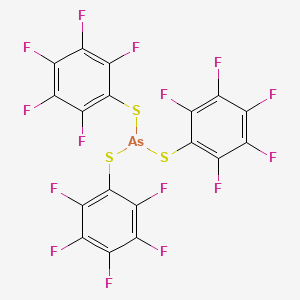
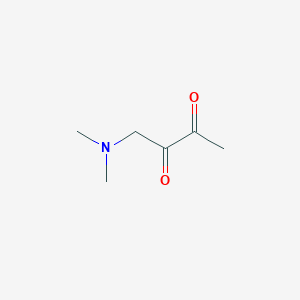
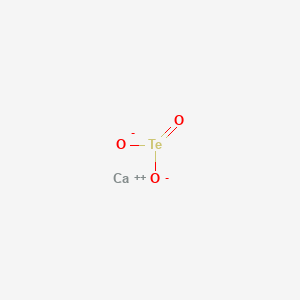
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)

